molecular formula C14H14ClN5O B8518201 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol

4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol

Cat. No.: B8518201
M. Wt: 303.75 g/mol
InChI Key: YWLRVYJSXBXUNB-UHFFFAOYSA-N
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Description

4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol is a complex organic compound that features a unique structure combining an imidazo[1,5-a]pyrazine moiety with a tetrahydroindazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Construction of the tetrahydroindazole ring: This step involves the cyclization of a suitable precursor, often under reductive conditions using catalysts like palladium on carbon.

    Final coupling: The imidazo[1,5-a]pyrazine and tetrahydroindazole fragments are coupled using cross-coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
  • 4-{8-chloroimidazo[1,5-a]pyrazin-3-yl}morpholine

Uniqueness

4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol is unique due to its combined structural features, which confer distinct chemical and biological properties. Its tetrahydroindazole ring provides additional stability and potential for diverse interactions compared to simpler analogs.

Properties

Molecular Formula

C14H14ClN5O

Molecular Weight

303.75 g/mol

IUPAC Name

4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol

InChI

InChI=1S/C14H14ClN5O/c1-19-10-3-2-4-14(21,9(10)7-18-19)13-17-8-11-12(15)16-5-6-20(11)13/h5-8,21H,2-4H2,1H3

InChI Key

YWLRVYJSXBXUNB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)(C3=NC=C4N3C=CN=C4Cl)O

Origin of Product

United States

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